molecular formula C12H10N4O2 B7480386 N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide

Cat. No. B7480386
M. Wt: 242.23 g/mol
InChI Key: RDHMVMADDGKZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide works by inhibiting the interaction between p53 and MDM2, which is a key pathway in the regulation of cell growth and division. Inhibition of this pathway leads to the activation of p53, which is a tumor suppressor protein. Activated p53 induces cell cycle arrest and apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has been shown to have a potent anti-cancer effect in preclinical studies. The compound has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has also been shown to have a low toxicity profile, with minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is its potent anti-cancer effect, which makes it a promising candidate for the treatment of a variety of cancers. Another advantage is its low toxicity profile, which suggests that it may be well-tolerated in patients. One limitation of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is its specificity for the p53-MDM2 pathway, which may limit its effectiveness in cancers that do not rely on this pathway for growth and survival.

Future Directions

There are several potential future directions for the development of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide. One direction is the optimization of the compound to improve its potency and selectivity for the p53-MDM2 pathway. Another direction is the evaluation of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide in combination with other anti-cancer agents, to determine whether it can enhance the effectiveness of existing therapies. Finally, the clinical development of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide will be an important area of future research, as the compound moves towards approval for use in patients.

Synthesis Methods

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide involves several steps, including the reaction of 5-methyl-3-amino-1,2-oxazole with 2-bromo-1H-indazole to form a key intermediate. This intermediate is then subjected to further reactions to yield the final product, N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. The compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in the regulation of cell growth and division. By inhibiting this pathway, N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide is able to induce cell death in cancer cells, while leaving normal cells relatively unaffected.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-6-10(16-18-7)13-12(17)11-8-4-2-3-5-9(8)14-15-11/h2-6H,1H3,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHMVMADDGKZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-1H-indazole-3-carboxamide

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